2-Bromo-6-(piperidin-1-yl)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with a bromine atom and a piperidine group. Its molecular formula is , and it has a molecular weight of approximately 241.1 g/mol. This compound belongs to the broader class of pyrazines, which are known for their aromatic properties and diverse reactivity in chemical synthesis and biological applications.
The synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine typically involves the bromination of 6-(piperidin-1-yl)pyrazine. A common method is to react 6-(piperidin-1-yl)pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is often conducted at room temperature, and the product is purified via recrystallization .
In industrial settings, the synthesis may utilize large-scale bromination reactions with automated equipment to ensure consistent quality and yield. Continuous flow reactors can enhance process efficiency and minimize side reactions.
The molecular structure of 2-Bromo-6-(piperidin-1-yl)pyrazine features a brominated pyrazine core with a piperidine moiety attached at the sixth position. The presence of the bromine atom introduces unique electronic properties that influence both chemical reactivity and biological activity.
The compound exhibits specific bond lengths and angles consistent with its structural classification. For instance, the bond lengths involving the nitrogen atoms in the piperidine ring and the pyrazine ring are critical for its reactivity .
2-Bromo-6-(piperidin-1-yl)pyrazine can undergo several types of chemical reactions:
The choice of reagents significantly impacts reaction outcomes, including yield and purity. Common reagents for substitution include sodium hydride or potassium tert-butoxide, while potassium permanganate or hydrogen peroxide may be used for oxidation.
The mechanism of action for 2-Bromo-6-(piperidin-1-yl)pyrazine involves its interaction with various biological targets, potentially modulating enzyme activities or receptor binding. Research indicates that it may inhibit specific enzymes or receptors critical in disease processes, making it a candidate for therapeutic applications .
The compound exhibits notable reactivity due to its brominated structure. It is soluble in organic solvents and can participate in various chemical transformations typical of halogenated compounds .
2-Bromo-6-(piperidin-1-yl)pyrazine has several scientific uses, particularly in medicinal chemistry. It has shown potential as a pharmacological agent, particularly in enzyme inhibition studies and receptor binding assays. Its ability to cross the blood-brain barrier suggests applications in treating neurological disorders and certain cancer cell lines . The compound's unique structure allows it to interact with diverse biological pathways, making it valuable for further research and development in therapeutic contexts .
The pyrazine ring (1,4-diazine) is a nitrogen-rich heterocycle providing distinct electronic and steric properties essential for drug development. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atoms serve as hydrogen bond acceptors. Pyrazine-containing compounds demonstrate enhanced membrane permeability and metabolic stability compared to other diazines, attributed to balanced lipophilicity and reduced basicity. Crucially, pyrazines are established pharmacophores in antimicrobial and anticancer therapeutics, exemplified by pyrazinamide (a first-line anti-tubercular drug) and SHP2 phosphatase inhibitors like SHP099 [3] [10].
Table 1: Notable Pyrazine-Based Bioactive Compounds
| Compound | Therapeutic Area | Key Structural Features | Target/Mechanism |
|---|---|---|---|
| Pyrazinamide | Anti-tubercular | Unsubstituted pyrazinamide | Disrupts mycobacterial membrane potential |
| Oltipraz | Chemoprevention | 3H-Pyrazino[2,3-b][1,4]benzothiazin-3-one | Induces phase II detoxifying enzymes |
| SHP099 | Anticancer (SHP2 inhibitor) | 3-(2,3-Dichlorophenyl)-6-aminopyrazine | Allosteric SHP2 phosphatase inhibition |
| Bortezomib | Anticancer (Proteasome) | Pyrazinoyl-phenylalanine-boronate | 26S proteasome inhibition |
Recent studies highlight pyrazine's role in kinase inhibition and allosteric modulation. In SHP2 inhibitors, the pyrazine core bridges key pharmacophoric elements, enabling simultaneous hydrogen bonding with Glu250 and Thr218 residues while maintaining optimal geometry for hydrophobic pocket occupation [10]. The 2,6-disubstitution pattern in 2-Bromo-6-(piperidin-1-yl)pyrazine allows vectorial display of the piperidine moiety perpendicular to the pyrazine plane, enhancing three-dimensionality critical for target selectivity. This geometric constraint differentiates it from linearly fused systems, offering advantages in disrupting protein-protein interactions.
Piperidine ranks among the most prevalent saturated heterocycles in FDA-approved drugs, appearing in >20% of small-molecule therapeutics. Its conformational flexibility enables adaptive binding to diverse targets, while its basic nitrogen (pKa ~11.1) facilitates salt formation for pharmacokinetic optimization and ionic interactions with aspartate/glutamate residues. When incorporated as the 1-yl (N-linked) variant, it functions as:
Table 2: Therapeutic Applications of Piperidine-Containing Drugs
| Drug Name | Indication | Piperidine Role | Molecular Target |
|---|---|---|---|
| Rilpivirine | HIV | 4-[(4-aminophenyl)ethyl]piperazine-like | Non-nucleoside reverse transcriptase |
| Paroxetine | Depression | 4-arylpiperidine | Serotonin transporter (SERT) |
| Donepezil | Alzheimer's | N-benzylpiperidine | Acetylcholinesterase |
| Haloperidol | Psychosis | 4-fluorophenyl-4-piperidinol | Dopamine D2 receptor |
In neuronal nicotinic acetylcholine receptor (nAChR) ligands, piperidine functions as a cationic center mimicking acetylcholine's quaternary ammonium, enabling allosteric modulation. Research demonstrates that N-piperidinyl substitution enhances blood-brain barrier penetration relative to open-chain amines [7] [8]. For 2-Bromo-6-(piperidin-1-yl)pyrazine, molecular modeling suggests the piperidine adopts a chair conformation, projecting its equatorial C-H bonds toward hydrophobic subpockets while the nitrogen lone pair engages in hydrogen bonding or salt bridge formation. This dual functionality is leveraged in protease inhibitors where piperidine anchors catalytic site interactions.
The bromine atom at C2 in 2-Bromo-6-(piperidin-1-yl)pyrazine is a linchpin for synthetic diversification. Its strategic placement ortho to the piperidine nitrogen activates the ring toward metal-catalyzed cross-coupling via two complementary mechanisms:
Table 3: Chemoselective Transformations of the C-Br Bond in 2-Bromo-6-(piperidin-1-yl)pyrazine
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, arylboronic acid, DMF/H2O, 80°C | 2-Aryl-6-(piperidin-1-yl)pyrazine | Biaryl libraries for kinase screening |
| Buchwald-Hartwig Amination | Pd2(dba)3, XPhos, amine, NaOtBu, toluene, 110°C | 2-Amino-6-(piperidin-1-yl)pyrazine | GPCR ligand cores |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, alkyne, Et3N, 60°C | 2-Alkynyl-6-(piperidin-1-yl)pyrazine | Fluorescent probes |
| Halogen Exchange | CuI, I2, DMF, 150°C | 2-Iodo-6-(piperidin-1-yl)pyrazine | Radiolabeling precursors |
The bromine selectively participates in cross-coupling without competing with the piperidine nitrogen, as demonstrated in the synthesis of SHP2 inhibitors where bromopyrazine intermediates undergo Suzuki coupling with dichlorophenylboronic acids prior to piperidine introduction [10]. This chemoselectivity arises because palladium catalysts favor oxidative addition to C-Br over N-alkylation side reactions. Computational studies (DFT) indicate the C-Br bond dissociation energy in 2-bromopyrazines is ~65 kcal/mol—significantly lower than in bromobenzenes (~81 kcal/mol)—rationalizing its exceptional reactivity . Bromine also serves as a blocking group during functionalization of the piperidine ring, enabling orthogonal protection/deprotection strategies.
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8